molecular formula C10H15ClN2OS B597943 N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride CAS No. 1211130-98-1

N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B597943
CAS No.: 1211130-98-1
M. Wt: 246.753
InChI Key: SBRNEWDOPNYHRW-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride is a compound that features a piperidine ring and a thiophene ring connected through a carboxamide linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both piperidine and thiophene moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, borane

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Piperidin-4-ylthiophene-2-carboxamide

    Substitution: N-alkyl or N-acyl piperidine derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride is unique due to the combination of the piperidine and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-piperidin-4-ylthiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS.ClH/c13-10(9-2-1-7-14-9)12-8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRNEWDOPNYHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672582
Record name N-(Piperidin-4-yl)thiophene-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211130-98-1
Record name N-(Piperidin-4-yl)thiophene-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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